7-Hydroxy-2-acetylaminofluorene

Description

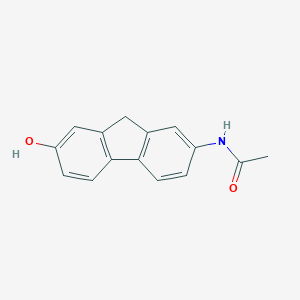

Structure

3D Structure

Properties

IUPAC Name |

N-(7-hydroxy-9H-fluoren-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-9(17)16-12-2-4-14-10(7-12)6-11-8-13(18)3-5-15(11)14/h2-5,7-8,18H,6H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYOKTUAMJNEFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189837 |

Source

|

| Record name | Acetamide, N-(7-hydroxy-9H-fluoren-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-49-5 |

Source

|

| Record name | N-(7-Hydroxy-9H-fluoren-2-yl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2-(7-Hydroxy-2-fluorenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-2-acetamidofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(7-hydroxy-9H-fluoren-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-2-(7-HYDROXY-2-FLUORENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGD8AM5AGN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2-Acetylaminofluorene and its Metabolite 7-Hydroxy-2-acetylaminofluorene

Executive Summary

2-Acetylaminofluorene (2-AAF) is a prototypical aromatic amine pro-carcinogen that has been instrumental in shaping our understanding of chemical carcinogenesis. Its biological activity is not intrinsic but is contingent upon a complex interplay of metabolic activation and detoxification pathways, primarily occurring in the liver. This guide provides a detailed exploration of the molecular mechanisms underpinning 2-AAF's genotoxicity, with a specific focus on the roles of its key metabolites, including the proximate carcinogen N-hydroxy-2-acetylaminofluorene (N-OH-AAF) and the detoxification product 7-Hydroxy-2-acetylaminofluorene (7-OH-AAF). We will dissect the enzymatic processes governing its transformation, the chemistry of DNA adduct formation, the resulting cellular consequences, and the state-of-the-art methodologies employed to investigate these phenomena. This document is intended for researchers, toxicologists, and drug development professionals seeking a comprehensive understanding of this model carcinogen's mechanism of action.

The Metabolic Landscape of 2-AAF: A Tale of Two Pathways

The carcinogenicity of 2-AAF is entirely dependent on its biotransformation. The metabolic fate of the parent compound is dictated by a series of competing Phase I and Phase II enzymatic reactions. The balance between these pathways determines whether the compound is safely eliminated or converted into a potent DNA-damaging agent.

Phase I Metabolism: The Pivotal Role of Cytochrome P450

The initial metabolism of 2-AAF is mediated by the cytochrome P450 (CYP) superfamily of enzymes. These reactions introduce or expose functional groups, fundamentally altering the compound's properties.

-

N-Hydroxylation: The Critical Activation Step: The most crucial event in 2-AAF's path to carcinogenicity is N-hydroxylation, which converts 2-AAF into N-hydroxy-2-acetylaminofluorene (N-OH-AAF).[1][2] This reaction is predominantly catalyzed by the CYP1A2 isozyme.[1][3][4] N-OH-AAF is considered the proximate carcinogen—a more reactive, but not yet final, DNA-binding species.[2][5] The comparative carcinogenicity of 2-AAF and N-OH-AAF in various species provides strong evidence for this, as N-OH-AAF is often more potent and can induce tumors in tissues where 2-AAF is inactive.[2][5]

-

Ring Hydroxylation: The Primary Detoxification Route: Concurrently, CYP enzymes can hydroxylate the aromatic fluorene ring at various positions (e.g., C1, C3, C5, C7, C9) to form phenolic metabolites.[6][7][8] The formation of this compound (7-OH-AAF) is a major ring-hydroxylation event.[6] Unlike N-hydroxylation, ring hydroxylation is generally considered a detoxification pathway. These hydroxylated metabolites are more polar than the parent 2-AAF, and the newly added hydroxyl group serves as a substrate for subsequent Phase II conjugation reactions, facilitating excretion.[9]

Phase II Metabolism: A Dichotomy of Ultimate Activation and Detoxification

Phase II enzymes typically conjugate metabolites to increase their water solubility and promote elimination. However, in the case of N-OH-AAF, certain Phase II reactions paradoxically lead to the formation of the ultimate carcinogen.

-

Activation of N-OH-AAF: The hydroxylamino group of N-OH-AAF is a substrate for esterification, which converts it into a highly unstable and electrophilic species.

-

Sulfation: Cytosolic sulfotransferases (SULTs) catalyze the transfer of a sulfo group to N-OH-AAF, forming N-sulfonyloxy-2-acetylaminofluorene.[10][11] This ester is extremely reactive and spontaneously breaks down to form a highly electrophilic nitrenium ion.

-

O-Acetylation: N,O-acyltransferases (NATs) can also esterify N-OH-AAF to form N-acetoxy-2-acetylaminofluorene, another unstable intermediate that generates a nitrenium ion.[12]

-

-

Detoxification Pathways: The primary role of Phase II enzymes is detoxification.

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) are critical for detoxifying 2-AAF metabolites.[9][13] They conjugate glucuronic acid to the hydroxyl groups of both N-OH-AAF and ring-hydroxylated metabolites like 7-OH-AAF.[14][15] This process dramatically increases their water solubility, preventing further activation and ensuring their rapid elimination from the body via urine and bile.[16] The formation of 7-OH-AAF is therefore a key step that shunts the parent compound towards this safe elimination pathway.

-

Deacetylation: N-OH-AAF can be deacetylated by microsomal enzymes like carboxyl esterase to form N-hydroxy-2-aminofluorene, which can also be activated or detoxified.[17][18]

-

The following diagram illustrates the competing pathways of 2-AAF metabolism.

Caption: Workflow for the Ames test with metabolic activation.

Protocol 2: Detecting DNA Adducts via ³²P-Postlabeling Assay

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, capable of detecting as few as one adduct in 10⁹-10¹⁰ normal nucleotides. [19][20][21] Causality Behind Experimental Design: This method does not require prior knowledge of the adduct structure or a radiolabeled carcinogen. It relies on the enzymatic digestion of DNA to individual nucleotides, followed by the specific transfer of a radioactive ³²P-phosphate group to the adducted nucleotides. The enrichment step is crucial for increasing the signal from the rare adducted nucleotides relative to the vast excess of normal nucleotides.

Step-by-Step Methodology: [19][22]1. DNA Isolation & Digestion: Isolate high-purity DNA from tissues or cells exposed to 2-AAF. Digest the DNA (5-10 µg) to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase. 2. Adduct Enrichment (Nuclease P1 Method): Treat the DNA digest with nuclease P1. This enzyme dephosphorylates normal deoxynucleoside 3'-monophosphates to nucleosides but does not act on the bulky AAF-adducted nucleotides, effectively enriching the adducts. 3. ³²P-Labeling: Label the enriched adducts at the 5'-hydroxyl position. This is achieved by incubating them with T4 polynucleotide kinase and high-specific-activity [γ-³²P]ATP. This step transfers the radioactive phosphate to the adducted nucleotides, converting them to 3',5'-bisphosphates. 4. Chromatographic Separation: Separate the ³²P-labeled adducts from excess [γ-³²P]ATP and other components using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. 5. Detection and Quantification: Visualize the separated, radiolabeled adducts by autoradiography. Quantify the amount of adducts by excising the spots from the TLC plate and measuring their radioactivity using liquid scintillation counting or by phosphorimaging analysis.

Caption: Workflow for the ³²P-postlabeling assay for DNA adducts.

Quantitative Data Summary

The relative rates of different metabolic pathways are critical in determining the carcinogenic outcome. Studies using reconstituted enzyme systems have provided quantitative insights into the roles of different CYP isozymes.

| CYP Isozyme | Major Metabolites Formed from 2-AAF | Relative Contribution | Reference |

| P-448MC (CYP1A1-like) | 3-OH-AAF, 5-OH-AAF, 7-OH-AAF | High rate of ring hydroxylation, low N-hydroxylation | [6] |

| P-448HCB (CYP1A2-like) | 7-OH-AAF, 5-OH-AAF, 9-OH-AAF, N-OH-AAF | Preferential catalysis of N-hydroxylation (activation) | [6] |

This table summarizes findings from studies in rat liver, highlighting that while multiple CYPs can metabolize 2-AAF, specific isozymes are primarily responsible for the critical N-hydroxylation activation step.

Conclusion

The mechanism of action of this compound is best understood in the context of its parent compound, 2-acetylaminofluorene. The formation of 7-OH-AAF represents a crucial detoxification pathway, diverting 2-AAF away from the metabolic activation cascade that leads to genotoxicity. The carcinogenicity of 2-AAF is a multi-step process initiated by CYP1A2-mediated N-hydroxylation, followed by SULT- or NAT-mediated esterification to form a highly reactive nitrenium ion. This ultimate carcinogen forms bulky adducts with DNA, primarily at guanine residues, leading to mutations and the initiation of cancer. The delicate balance between the N-hydroxylation activation pathway and the ring-hydroxylation/glucuronidation detoxification pathways is a key determinant of tissue-specific and inter-individual susceptibility to 2-AAF-induced carcinogenesis. Understanding these intricate mechanisms continues to inform the fields of toxicology, cancer research, and chemical safety assessment.

References

- Phillips, D. H., & Arlt, V. M. (2014). 32P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology, 1105, 135–147.

- Gant, T. W., et al. (1994). Metabolic activation of 2-acetylaminofluorene is required for induction of multidrug resistance gene expression in rat liver cells. Carcinogenesis, 15(11), 2541–2546.

- Stadnicki, S. S., & Weisburger, J. H. (1979). Metabolism and activation of 2-acetylaminofluorene in isolated rat hepatocytes. Naunyn-Schmiedeberg's Archives of Pharmacology, 308(2), 163-169.

- Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts.

- Brouns, R. M., et al. (1980). Metabolic activation of 2-acetylaminofluorene by isolated rat liver cells. Involvement of different metabolites causing DNA-repair and bacterial mutagenesis. Archives of Toxicology, 45(1), 53–59.

- Thorgeirsson, S. S., et al. (1981). Metabolic activation of 2-acetylaminofluorene. Advances in Experimental Medicine and Biology, 136(Pt B), 897–919.

- Jones, N. J. (2012). 32P-postlabelling for the sensitive detection of DNA adducts. Methods in Molecular Biology, 817, 147–158.

- Routledge, M. N. (2002). 32P-Postlabeling/polyacrylamide gel electrophoresis analysis: application to the detection of DNA adducts. Chemical Research in Toxicology, 15(3), 305–311.

- Ames, B. N., et al. (1972). Carcinogens as Frameshift Mutagens: Metabolites and Derivatives of 2-Acetylaminofluorene and Other Aromatic Amine Carcinogens.

-

Miller, E. C., Miller, J. A., & Enomoto, M. (1964). The Comparative Carcinogenicities of 2-Acetylaminofluorene and Its N-Hydroxy Metabolite in Mice, Hamsters, and Guinea Pigs. Cancer Research, 24(11 Part 1), 2018–2031. [Link]

-

Arlt, V. M. (2018). 32P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology, 1800, 115–130. [Link]

-

Klippstein, R., et al. (2021). Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models. Mutagenesis, 36(1), 63–74. [Link]

-

Beland, F. A., & Kadlubar, F. F. (1990). Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites. Mutation Research, 233(1-2), 1-10. [Link]

-

Astrom, A., & DePierre, J. W. (1985). Metabolism of 2-acetylaminofluorene by two 3-methylcholanthrene-inducible forms of rat liver cytochrome P-450. Carcinogenesis, 6(1), 113–120. [Link]

-

Miller, J. A., Miller, E. C., & Hartmann, H. A. (1961). N-Hydroxy-2-acetylaminofluorene: A Metabolite of 2-Acetylaminofluorene with Increased Carcinogenic Activity in the Rat. Cancer Research, 21(6 Part 1), 815–824. [Link]

-

ResearchGate. (n.d.). Metabolic activation of N‐2‐acetylaminofluorene (AAF) and...[Link]

-

Donroe, J. H., et al. (1992). Comparative toxicity and mutagenicity of N-hydroxy-2-acetylaminofluorene and 7-acetyl-N-hydroxy-2-acetylaminofluorene in human lymphoblasts. Mutation Research, 269(2), 223–230. [Link]

-

Gorske, A. L., & Gothoskar, S. V. (1993). Metabolism of 2-acetylaminofluorene. I. Metabolism in Vitro of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by Hepatic Enzymes. Xenobiotica, 23(3), 241–257. [Link]

-

Gorske, A. L., & Gothoskar, S. V. (1993). Metabolism of 2-acetylaminofluorene. I. Metabolism in vitro, of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by hepatic enzymes. Xenobiotica, 23(3), 241-257. [Link]

-

McManus, M. E., et al. (1990). Metabolism of 2-acetylaminofluorene and benzo(a)pyrene and activation of food-derived heterocyclic amine mutagens by human cytochromes P-450. Carcinogenesis, 11(6), 965–973. [Link]

-

De Stasio, E. (n.d.). The Ames Test. Lawrence University. [Link]

-

Bermudez, E., et al. (1982). Metabolism of 2-acetylaminofluorene in primary rat hepatocyte cultures. Cancer Research, 42(10), 4207–4214. [Link]

-

Arimoto-Kobayashi, S., et al. (2010). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Mutation Research, 703(2), 166–173. [Link]

-

Wikipedia contributors. (2023). Ames test. Wikipedia. [Link]

-

Gabas, N., et al. (2015). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Regulatory Toxicology and Pharmacology, 71(2), 329–336. [Link]

-

Klippstein, R., et al. (2021). Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models. Mutagenesis, 36(1), 63–74. [Link]

-

Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121–1132. [Link]

-

Loaiza-Pérez, A. I., et al. (2006). Activation of aminoflavone (NSC 686288) by a sulfotransferase is required for the antiproliferative effect of the drug and for induction of histone gamma-H2AX. Cancer Research, 66(19), 9656–9664. [Link]

-

Dellinger, R. W., et al. (2006). Importance of UDP-glucuronosyltransferase 1A10 (UGT1A10) in the detoxification of polycyclic aromatic hydrocarbons: decreased glucuronidative activity of the UGT1A10139Lys isoform. Drug Metabolism and Disposition, 34(6), 943–949. [Link]

-

Klippstein, R., et al. (2021). Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models. Mutagenesis, 36(1), 63–74. [Link]

-

Rowland, A., et al. (2013). The UDP-glucuronosyltransferases: Their role in drug metabolism and detoxification. ResearchGate. [Link]

-

Chen, G., & Sang, S. (2021). The Role of Sulfotransferases in Liver Diseases. Drug Metabolism and Disposition, 49(1), 56–65. [Link]

-

Fujiwara, R., et al. (2018). Quantitative analysis of the UDP-glucuronosyltransferase transcriptome in human tissues. Pharmacology Research & Perspectives, 6(6), e00440. [Link]

-

Ghidini, A., et al. (2014). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Frontiers in Cellular Neuroscience, 8, 343. [Link]

-

Miller, M. D., et al. (2014). The Structural Basis of Functional Group Activation by Sulfotransferases in Complex Metabolic Pathways. ACS Chemical Biology, 9(1), 76–83. [Link]

-

Grunberger, G., et al. (1973). Mechanism of N-hydroxy-2-acetylaminofluorene Inhibition of Rat Hepatic Ribonucleic Acid Synthesis. The Journal of Biological Chemistry, 248(18), 6278–6281. [Link]

-

Chen, H. J. C., & Lee, H. W. (2018). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Mass Spectrometry Reviews, 37(4), 484–505. [Link]

-

Probst, G. S., & Hill, L. E. (1982). Genotoxic effects of 2-acetylaminofluorene on rat and human hepatocytes. Environmental Health Perspectives, 49, 167–173. [Link]

-

Glazer, R. I. (1977). The action of N-hydroxy-2-acetylaminofluorene on the synthesis of ribosomal and poly (A)-RNA in normal and regenerating liver. Biochimica et Biophysica Acta, 475(3), 492–500. [Link]

-

Floyd, R. A., & Soong, L. M. (1977). The deacetylation of N-hydroxy-2-acetylaminofluorene by rat liver microsomes and carboxyl esterase. Biochemical and Biophysical Research Communications, 74(1), 79–84. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Metabolic activation of 2-acetylaminofluorene is required for induction of multidrug resistance gene expression in rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of 2-acetylaminofluorene and benzo(a)pyrene and activation of food-derived heterocyclic amine mutagens by human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Metabolism of 2-acetylaminofluorene by two 3-methylcholanthrene-inducible forms of rat liver cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of 2-acetylaminofluorene. I. Metabolism in vitro of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic activation of 2-acetylaminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of aminoflavone (NSC 686288) by a sulfotransferase is required for the antiproliferative effect of the drug and for induction of histone gamma-H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative toxicity and mutagenicity of N-hydroxy-2-acetylaminofluorene and 7-acetyl-N-hydroxy-2-acetylaminofluorene in human lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative analysis of the UDP‐glucuronosyltransferase transcriptome in human tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Importance of UDP-glucuronosyltransferase 1A10 (UGT1A10) in the detoxification of polycyclic aromatic hydrocarbons: decreased glucuronidative activity of the UGT1A10139Lys isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Metabolic activation of 2-acetylaminofluorene by isolated rat liver cells. Involvement of different metabolites causing DNA-repair and bacterial mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The deacetylation of N-hydroxy-2-acetylaminofluorene by rat liver microsomes and carboxyl esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ³²P-postlabelling for the sensitive detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 22. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Hydroxy-2-acetylaminofluorene carcinogenic properties

Abstract

7-Hydroxy-2-acetylaminofluorene (7-OH-AAF) is a principal ring-hydroxylated metabolite of the well-characterized arylamine procarcinogen, 2-acetylaminofluorene (AAF). While often perceived as a detoxification product, 7-OH-AAF is a significant proximate carcinogen, requiring metabolic activation to exert its genotoxic effects. This guide elucidates the critical metabolic pathways, molecular mechanisms of DNA damage, and state-of-the-art experimental protocols used to characterize the carcinogenicity of 7-OH-AAF. We will detail the pivotal role of sulfotransferase-mediated activation, the subsequent formation of DNA adducts, and the methodologies, including the Ames test and ³²P-postlabeling assay, that are foundational to its toxicological assessment. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, oncology, and safety pharmacology.

Introduction: The Dual Role of a Metabolite

The study of chemical carcinogenesis often reveals complex metabolic pathways where the parent compound is not the ultimate effector. 2-Acetylaminofluorene (AAF) is a classic model procarcinogen that has been instrumental in shaping our understanding of how aromatic amines induce cancer.[1] Its metabolism is a double-edged sword, leading to both detoxification and activation.

AAF and its derivatives have been evaluated in numerous prokaryotic and eukaryotic systems to understand their genotoxic and carcinogenic effects.[1] The initial and critical step in the activation of AAF is N-hydroxylation to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF), a more potent, proximate carcinogen.[2][3] Concurrently, ring-hydroxylation occurs, producing several metabolites, including this compound (7-OH-AAF).

While ring-hydroxylation can be a detoxification route, 7-OH-AAF occupies a more insidious role. It is not an inert excretion product but rather a stable, transportable metabolite that can be delivered to various tissues. There, it undergoes a final, critical activation step to become a potent ultimate carcinogen, capable of covalently binding to cellular macromolecules and initiating the cascade of events leading to cancer.

The Decisive Step: Metabolic Activation via Sulfation

The carcinogenicity of 7-OH-AAF is fundamentally dependent on its conversion into a highly reactive electrophilic species. This transformation is not spontaneous and is catalyzed by specific phase II metabolizing enzymes.

The Sulfation Pathway:

The paramount activation pathway for N-hydroxy-arylamines, including N-OH-AAF, is enzymatic esterification, particularly sulfation.[4][5] This reaction is catalyzed by cytosolic sulfotransferase (SULT) enzymes, which transfer a sulfonyl group (SO₃⁻) from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of 7-OH-AAF.

This process generates a highly unstable sulfate ester, 7-sulfooxy-2-acetylaminofluorene. The sulfate group is an excellent leaving group, and its departure results in the formation of a highly electrophilic and reactive nitrenium ion (AAF⁺). This nitrenium ion is the ultimate carcinogen , readily attacking nucleophilic sites on cellular macromolecules, most critically, DNA.[6][7] The requirement for this metabolic activation explains tissue- and species-specific differences in AAF-induced carcinogenicity, which often correlate with the expression levels of relevant SULT enzymes.[6]

Experimental Assessment of Genotoxicity

Validating the carcinogenic potential of 7-OH-AAF requires robust, standardized experimental systems. Two cornerstone assays in this field are the Ames test for mutagenicity and the ³²P-postlabeling assay for detecting DNA adducts.

Mutagenicity Assessment: The Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used method to evaluate a chemical's potential to induce gene mutations. [8]It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His⁻), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. [9] The core principle is that if a chemical is a mutagen, it will cause a reverse mutation (reversion) in the histidine gene, restoring its function and allowing the bacteria to grow into visible colonies on a histidine-free plate (His⁺ revertants).

Causality Behind Experimental Design:

-

Metabolic Activation (S9 Mix): Since 7-OH-AAF requires metabolic activation, the assay must be performed both with and without an external metabolic system. [10]This is typically a liver homogenate fraction (S9) from rats or hamsters induced with P450-inducing agents. The S9 fraction contains the necessary SULT enzymes to convert 7-OH-AAF into its ultimate mutagenic form. A positive result only in the presence of S9 is a hallmark of a procarcinogen.

-

Tester Strains: Multiple tester strains are used (e.g., TA98, TA100, TA1535) which contain different types of mutations (frameshift vs. base-pair substitution) and are more sensitive due to defects in DNA repair systems. [10][11]This allows for characterization of the mutagenic mechanism.

Table 1: Representative Ames Test Data for 7-OH-AAF

| Concentration (µ g/plate ) | Mean Revertant Colonies (-S9) | Mean Revertant Colonies (+S9) | Fold Increase (+S9 vs. Control) |

| 0 (Vehicle Control) | 25 | 28 | 1.0 |

| 1 | 28 | 65 | 2.3 |

| 5 | 26 | 180 | 6.4 |

| 25 | 30 | 455 | 16.3 |

| 100 | 31 | 980 | 35.0 |

| Positive Control | 1250 (2-NF) | 1800 (2-AAF) | - |

| Data are hypothetical for illustrative purposes. A result is typically considered positive if a dose-dependent increase of at least 2-fold over the negative control is observed. |

-

Preparation: Prepare stock solutions of 7-OH-AAF in a suitable solvent (e.g., DMSO). Prepare S9 mix containing S9 fraction, buffer, and cofactors (PAPS, NADP, etc.).

-

Exposure: In a sterile test tube, add 0.1 mL of an overnight culture of the Salmonella tester strain (e.g., TA98), 0.1 mL of the test chemical dilution, and 0.5 mL of S9 mix (for +S9 plates) or phosphate buffer (for -S9 plates). [10]3. Plating: To each tube, add 2.0 mL of molten top agar containing a trace amount of histidine and biotin (to allow for a few initial cell divisions). Vortex briefly and pour the mixture onto a minimal glucose agar plate. [10]4. Incubation: Allow the top agar to solidify, then incubate the plates in the dark at 37°C for 48-72 hours. [8]5. Scoring: Count the number of visible revertant colonies on each plate. Assess for cytotoxicity by examining the background bacterial lawn.

DNA Adduct Detection: ³²P-Postlabeling Assay

To directly confirm the covalent binding of a chemical to DNA, the ³²P-postlabeling assay is the gold standard due to its extraordinary sensitivity. [12][13]This method does not require prior radiolabeling of the test chemical and can detect as few as one adduct in 10⁹-10¹⁰ normal nucleotides, making it ideal for in vivo studies with low exposure levels. [12][14] Self-Validating System: The protocol includes multiple enzymatic steps and purification stages that validate the integrity of the process. The use of nuclease P1 digestion enhances sensitivity by removing normal nucleotides before the labeling step, thereby enriching the adducted nucleotides. The final chromatographic separation provides a unique "fingerprint" of the adducts, which can be compared to standards for identification.

-

DNA Isolation & Digestion: Isolate high-purity DNA from tissues or cells exposed to 7-OH-AAF. Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase. [12][15]2. Adduct Enrichment (Nuclease P1 Method): Treat the DNA digest with nuclease P1. This enzyme dephosphorylates normal nucleotides (dNps) to nucleosides (dNs), which are not substrates for the subsequent labeling step. Adducted nucleotides (Xps) are resistant to nuclease P1 and are thus enriched.

-

³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides using T4 polynucleotide kinase and high-specific-activity [γ-³²P]ATP. This converts the adducted monophosphates (Xp) to radiolabeled bisphosphates (pXp). [13]4. Chromatographic Separation: Separate the ³²P-labeled adducts from excess [γ-³²P]ATP and normal nucleotides using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by high-performance liquid chromatography (HPLC). [12][16]5. Detection and Quantification: Detect the adducts by autoradiography of the TLC plate or by online scintillation counting for HPLC. Quantify the level of adducts by measuring the radioactivity in the adduct spots and comparing it to the total amount of DNA analyzed. [14]

Conclusion and Broader Implications

The carcinogenicity of this compound serves as a paradigm for the metabolic activation of aromatic amines. Its story underscores a critical principle in toxicology: the biological activity of a xenobiotic is dictated by the balance between metabolic activation and detoxification pathways. While 7-OH-AAF itself is not the ultimate DNA-damaging agent, its formation creates a stable intermediate that, upon sulfation in target tissues, becomes a potent carcinogen.

The methodologies detailed herein—the Ames test for assessing mutagenic potential and the ³²P-postlabeling assay for quantifying the resulting molecular lesions—remain indispensable tools in the field. They provide the mechanistic evidence linking chemical exposure to genetic damage. For researchers and drug development professionals, understanding these pathways and analytical techniques is essential for predicting, assessing, and mitigating the carcinogenic risk of novel chemical entities and environmental contaminants.

References

-

Title: ³²P-Postlabeling Analysis of DNA Adducts Source: PubMed URL: [Link]

-

Title: The ³²P-postlabeling assay for DNA adducts Source: PubMed URL: [Link]

-

Title: Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites Source: PubMed URL: [Link]

-

Title: ³²P-postlabelling for the sensitive detection of DNA adducts Source: PubMed URL: [Link]

-

Title: ³²P-Postlabeling/polyacrylamide gel electrophoresis analysis: application to the detection of DNA adducts Source: PubMed URL: [Link]

-

Title: ³²P-Postlabeling Analysis of DNA Adducts Source: Springer Nature Experiments URL: [Link]

-

Title: Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models Source: Oxford Academic URL: [Link]

-

Title: Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models Source: PubMed URL: [Link]

-

Title: Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models Source: Mutagenesis | Oxford Academic URL: [Link]

-

Title: Genotoxic effects of 2-acetylaminofluorene on rat and human hepatocytes Source: PubMed URL: [Link]

-

Title: Requirement for metabolic activation of acetylaminofluorene to induce multidrug gene expression Source: PMC - NIH URL: [Link]

-

Title: Formation of DNA adducts from N-acetoxy-2-acetylaminofluorene and N-hydroxy-2-acetylaminofluorene in rat hemopoietic tissues in vivo Source: PubMed URL: [Link]

-

Title: Metabolic activation and deactivation of arylamine carcinogens by recombinant human NAT1 and polymorphic NAT2 acetyltransferases Source: PubMed URL: [Link]

-

Title: Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models Source: NIH URL: [Link]

-

Title: Nonrandom binding of the carcinogen N-hydroxy-2-acetylaminofluorene to repetitive sequences of rat liver DNA in vivo. Source: PNAS URL: [Link]

-

Title: Nonrandom binding of the carcinogen N-hydroxy-2-acetylaminofluorene to repetitive sequences of rat liver DNA in vivo Source: PMC - NIH URL: [Link]

-

Title: The Ames Test Source: Lawrence University URL: [Link]

-

Title: On the Metabolic Activation of N-hydroxy-N-2-acetylamino-fluorene. II. Simultaneous Formation of 2-nitrosofluorene and N-acetoxy-N-2-acetylaminofluorene From N-hydroxy-N-2-acetylaminofluorene via a Free Radical Intermediate Source: PubMed URL: [Link]

-

Title: Enrichment of progenitor cells by 2-acetylaminofluorene accelerates liver carcinogenesis induced by diethylnitrosamine in vivo Source: Wiley Online Library URL: [Link]

-

Title: Ames II Mutagenicity Assay Technical Documentation Source: h-els.com URL: [Link]

-

Title: DRAFT Evidence on the Carcinogenicity of 2-Aminofluorene Source: OEHHA URL: [Link]

-

Title: Metabolic activation of 2-acetylaminofluorene Source: PubMed URL: [Link]

-

Title: Metabolites and Derivatives of 2-Acetylaminofluorene and Other Aromatic Amine Carcinogens Source: PNAS URL: [Link]

-

Title: Mutagenic activation of N-hydroxy-2-acetylaminofluorene by developing epithelial cells of rat small intestine and effects of antioxidants Source: PubMed URL: [Link]

-

Title: The carcinogen 2-acetylaminofluorene inhibits activation and nuclear accumulation of cyclin-dependent kinase 2 in growth-induced rat liver Source: PubMed URL: [Link]

-

Title: Reactivity in vivo of the carcinogen N-hydroxy-2-acetylaminofluorene: increase by sulfate ion Source: PubMed URL: [Link]

-

Title: Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters Source: PubMed Central URL: [Link]

Sources

- 1. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic activation of 2-acetylaminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactivity in vivo of the carcinogen N-hydroxy-2-acetylaminofluorene: increase by sulfate ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Requirement for metabolic activation of acetylaminofluorene to induce multidrug gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 9. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 10. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aniara.com [aniara.com]

- 12. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ³²P-postlabelling for the sensitive detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 15. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 32P-Postlabeling/polyacrylamide gel electrophoresis analysis: application to the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 7-Hydroxy-2-acetylaminofluorene

This guide provides a comprehensive overview of the synthesis and characterization of 7-Hydroxy-2-acetylaminofluorene, a significant metabolite of the procarcinogen 2-acetylaminofluorene (AAF). This document is intended for researchers, scientists, and professionals in the fields of drug development, toxicology, and cancer research who require a deeper understanding of this compound's chemistry and analytical validation.

Introduction to this compound

This compound (7-OH-AAF) is a hydroxylated derivative of 2-acetylaminofluorene (AAF), a well-studied compound used in cancer research to induce tumors in laboratory animals[1][2][3][4][5]. As a metabolite, 7-OH-AAF plays a crucial role in the detoxification pathway of AAF. Understanding its synthesis and properties is essential for toxicological studies and for developing analytical methods to detect its presence in biological systems. The formation of 7-OH-AAF is a result of the metabolic oxidation of AAF, a process that can influence the overall carcinogenicity of the parent compound[6][7].

This guide will detail a proposed synthetic route for obtaining 7-OH-AAF for research purposes and outline the analytical techniques required for its thorough characterization, ensuring its identity, purity, and stability.

Proposed Synthesis of this compound

While this compound is primarily known as a metabolite, a targeted chemical synthesis is necessary to produce the compound in sufficient quantities and purity for use as an analytical standard and for further toxicological evaluation. The following multi-step synthesis is proposed based on established organic chemistry principles for the functionalization of fluorene derivatives.

The proposed synthetic pathway begins with the readily available starting material, 2-acetylaminofluorene (AAF). The core strategy involves the introduction of a functional group at the 7-position that can be subsequently converted to a hydroxyl group. A common and effective method for this is through nitration, followed by reduction, diazotization, and hydrolysis.

Caption: Proposed multi-step synthesis of this compound from 2-acetylaminofluorene.

Experimental Protocol

Step 1: Nitration of 2-Acetylaminofluorene

The initial step involves the electrophilic nitration of the fluorene ring system. The acetylamino group at the 2-position is an ortho-, para-director. Due to steric hindrance at the 1 and 3 positions, the primary product of nitration is expected to be the 7-nitro derivative.

-

Reagents: 2-Acetylaminofluorene, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).

-

Procedure:

-

Dissolve 2-acetylaminofluorene in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the low temperature and stirring vigorously.

-

After the addition is complete, allow the reaction to stir for a specified time to ensure complete nitration.

-

Carefully pour the reaction mixture over crushed ice to precipitate the crude 7-nitro-2-acetylaminofluorene.

-

Filter the precipitate, wash with cold water until the washings are neutral, and dry the product.

-

Step 2: Reduction of 7-Nitro-2-acetylaminofluorene to 7-Amino-2-acetylaminofluorene

The nitro group is then reduced to an amino group. Several methods can be employed for this reduction, with a common and effective one being the use of tin(II) chloride in hydrochloric acid.

-

Reagents: 7-Nitro-2-acetylaminofluorene, Tin(II) chloride (SnCl₂), Concentrated Hydrochloric Acid (HCl).

-

Procedure:

-

Suspend the crude 7-nitro-2-acetylaminofluorene in ethanol.

-

Add a solution of tin(II) chloride in concentrated hydrochloric acid.

-

Reflux the mixture for several hours until the reduction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate the tin salts.

-

Extract the 7-amino-2-acetylaminofluorene into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude amino derivative.

-

Step 3: Diazotization of 7-Amino-2-acetylaminofluorene

The amino group is converted into a diazonium salt, which is a versatile intermediate. This reaction is typically carried out at low temperatures to prevent the unstable diazonium salt from decomposing.

-

Reagents: 7-Amino-2-acetylaminofluorene, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl).

-

Procedure:

-

Dissolve the 7-amino-2-acetylaminofluorene in a dilute mineral acid (e.g., H₂SO₄) at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

-

Stir the reaction mixture for a short period to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

-

Step 4: Hydrolysis of the Diazonium Salt to this compound

The final step is the hydrolysis of the diazonium salt to the desired hydroxyl compound. This is typically achieved by heating the acidic solution of the diazonium salt.

-

Reagents: The diazonium salt solution from the previous step.

-

Procedure:

-

Gently warm the solution containing the diazonium salt. Nitrogen gas will be evolved.

-

Heat the mixture until the evolution of nitrogen ceases, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature. The crude this compound may precipitate.

-

Extract the product with a suitable organic solvent.

-

Wash the organic extract, dry it, and evaporate the solvent.

-

Purification

The crude product from the final step will likely contain impurities from side reactions. Purification is crucial to obtain a high-purity standard.

-

Technique: Column chromatography on silica gel is a standard and effective method.

-

Eluent System: A gradient of ethyl acetate in hexane or dichloromethane in methanol can be used to elute the product. The polarity of the eluent system should be optimized based on TLC analysis.

-

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Caption: Workflow for the comprehensive characterization of synthesized this compound.

Spectroscopic and Chromatographic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the fluorene ring system, a singlet for the acetyl methyl group, a singlet for the amide proton, and a singlet for the phenolic hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the carbon atoms of the fluorene skeleton, the acetyl group (methyl and carbonyl carbons). The chemical shift of the carbon attached to the hydroxyl group (C7) will be significantly downfield. |

| FTIR | Characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the amide, the C=O stretch of the amide, and C-H and C=C stretching and bending vibrations of the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (239.27 g/mol ). The fragmentation pattern will provide further structural information. |

| HPLC | A single sharp peak under optimized conditions, indicating the purity of the compound. The retention time can be used for identification when compared to a known standard. |

Detailed Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: The sample should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H NMR will provide information on the proton environment, while ¹³C NMR will reveal the carbon skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

The sample can be analyzed as a solid (using KBr pellet or ATR) to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

-

~3300-3500 cm⁻¹ (O-H stretch, phenolic)

-

~3250-3350 cm⁻¹ (N-H stretch, amide)

-

~1660-1680 cm⁻¹ (C=O stretch, amide I)

-

~1510-1550 cm⁻¹ (N-H bend, amide II)

-

Aromatic C-H and C=C stretches and bends.

-

Mass Spectrometry (MS)

-

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

-

A reversed-phase HPLC method is suitable for assessing the purity of 7-OH-AAF.

-

Column: C18 column.

-

Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).

-

Detection: UV detector set at a wavelength where the compound has maximum absorbance (e.g., around 254 nm).

Toxicological Significance and Applications

This compound is a major metabolite of AAF, and its formation is a key step in the detoxification of this carcinogen. The presence and quantification of 7-OH-AAF in biological samples (e.g., urine, plasma) are important for metabolic and toxicokinetic studies of AAF. The availability of a pure synthetic standard of 7-OH-AAF is critical for:

-

Calibration of analytical instruments: Ensuring accurate quantification in biological matrices.

-

In vitro and in vivo toxicological studies: To directly assess the biological activity of this specific metabolite.

-

Drug metabolism studies: As a reference compound to identify and quantify the products of AAF metabolism by various enzyme systems.

Safety and Handling

This compound, as a derivative of the carcinogen 2-acetylaminofluorene, should be handled with extreme caution. It is presumed to be toxic and potentially carcinogenic.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Disposal: Dispose of all waste contaminated with this compound in accordance with institutional and local regulations for hazardous chemical waste.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route offers a logical pathway for obtaining this important metabolite, and the detailed characterization workflow ensures the production of a well-validated analytical standard. The availability of pure 7-OH-AAF is indispensable for advancing our understanding of the metabolism and toxicity of 2-acetylaminofluorene and for developing sensitive and accurate analytical methods for its detection.

References

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 3. Fifty years of research on N-acetyl-2-aminofluorene, one of the most versatile compounds in experimental cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Acetylaminofluorene mechanistic data and risk assessment: DNA reactivity, enhanced cell proliferation and tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Acetylaminofluorene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Oxidative biotransformation of 2-acetylaminofluorene in fetal and placental tissues of humans and monkeys. Correlations with aryl hydrocarbon hydroxylase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The N- and ringhydroxylation of 2-acetylaminofluorene during carcinogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic pathways of 7-Hydroxy-2-acetylaminofluorene in vivo

An In-Depth Technical Guide to the Metabolic Pathways of 7-Hydroxy-2-acetylaminofluorene In Vivo

Abstract

This compound (7-OH-AAF) is a principal ring-hydroxylated metabolite of the model arylamine procarcinogen, 2-acetylaminofluorene (AAF). Its formation and subsequent metabolic fate are central to understanding the balance between detoxification and metabolic activation that dictates the ultimate carcinogenic potential of AAF. This guide provides a comprehensive examination of the in vivo metabolic pathways of 7-OH-AAF, intended for researchers, toxicologists, and drug development professionals. We will explore the enzymatic systems responsible for its generation, the critical Phase II conjugation reactions it undergoes, and the experimental methodologies employed to elucidate these pathways. The narrative emphasizes the causality behind metabolic outcomes, providing a framework for assessing the biological disposition of arylamine compounds.

Introduction: The Central Role of Hydroxylation in AAF Metabolism

The aromatic amine 2-acetylaminofluorene (AAF) has been an invaluable tool in chemical carcinogenesis research for decades. It is not carcinogenic in its parent form but requires metabolic activation to exert its genotoxic effects. The initial and rate-limiting step in its biotransformation is oxidation, catalyzed predominantly by the Cytochrome P450 (CYP) superfamily of enzymes.[1][2][3] This process can occur on the aromatic ring system or on the nitrogen atom of the acetylamino group.

-

N-hydroxylation: This reaction, primarily catalyzed by CYP1A2, produces N-hydroxy-2-acetylaminofluorene (N-OH-AAF).[2][4] This metabolite is considered the proximate carcinogen, a crucial step toward the formation of the ultimate DNA-reactive species.[4][5]

-

Ring-hydroxylation: This process occurs at various positions on the fluorene ring (e.g., 1, 3, 5, 7, 9), with 7-hydroxylation being a quantitatively significant route in many species, including rats.[6][7][8] The formation of 7-OH-AAF is generally considered a detoxification event, as it creates a substrate for rapid conjugation and elimination.

This guide focuses specifically on the fate of 7-OH-AAF, a metabolite standing at the crossroads of detoxification. Its efficient conjugation and excretion are critical for preventing the accumulation of the parent compound and shunting it away from the N-hydroxylation activation pathway.

Phase I Formation of 7-OH-AAF

The conversion of AAF to 7-OH-AAF is an oxidative reaction mediated by hepatic microsomal enzymes.

Enzymatic System: The primary enzymes responsible are members of the Cytochrome P450 family, particularly isoforms induced by polycyclic aromatic hydrocarbons like 3-methylcholanthrene (MC).[1][9] While multiple CYPs can catalyze ring hydroxylation, specific isoforms exhibit preferential activity for certain positions. Studies with reconstituted enzyme systems have shown that MC-inducible forms of P450 are highly active in producing 7-OH-AAF.[9] Short-term treatment of rats with AAF itself can induce the forms of cytochrome P-450 that are active in its own metabolism, increasing the formation of 7-OH-AAF by 3- to 4-fold.[10]

Causality of Experimental Choice: The use of liver microsomes in in vitro studies is a deliberate choice because this subcellular fraction is enriched with CYP enzymes, which are membrane-bound within the endoplasmic reticulum. Reconstituted systems, which combine purified CYP isoforms with NADPH-cytochrome P450 reductase, allow for the precise identification of the specific enzymes responsible for a given metabolic step, removing the complexity of the whole microsomal environment.[1][9]

Caption: Primary Phase II metabolic pathways for 7-OH-AAF.

Data Presentation: Metabolite Distribution

The relative contribution of each metabolic pathway can be assessed by analyzing the profile of metabolites excreted in the urine and feces of animals administered AAF.

Table 1: Representative Distribution of AAF Metabolites in Rat Urine

| Metabolite Class | Specific Metabolite | Relative Abundance (%) | Metabolic Pathway | Biological Role |

| Ring-Hydroxylated (Free & Conjugated) | 7-Hydroxy-AAF | ~40-50% | Hydroxylation, Glucuronidation, Sulfation | Detoxification |

| 5-Hydroxy-AAF | ~20-30% | Hydroxylation, Glucuronidation, Sulfation | Detoxification | |

| Other Hydroxy-AAFs (1,3,9-OH) | ~10-15% | Hydroxylation, Glucuronidation, Sulfation | Detoxification | |

| N-Hydroxylated (Conjugated) | N-Hydroxy-AAF | ~5-10% | N-Hydroxylation, Glucuronidation | Activation |

| Parent Compound & Other | AAF, AF, etc. | <5% | - | Procarcinogen |

Note: Values are approximate and can vary based on factors such as rat strain, sex, diet, and duration of exposure. Data synthesized from multiple sources indicating 5- and 7-hydroxy derivatives as major urinary metabolites.[8]

Experimental Protocols

A self-validating system is crucial for trustworthiness. Protocols must include appropriate controls (e.g., vehicle controls, heat-inactivated enzyme controls) and standards (analytical standards for parent compound and metabolites) to ensure the reliability of the results.

Protocol: In Vivo Analysis of 7-OH-AAF Metabolism in Rats

This workflow outlines the key steps to quantify the in vivo production and excretion of 7-OH-AAF and its conjugates.

Caption: Workflow for in vivo analysis of AAF metabolism.

Causality Behind Protocol Choices:

-

Metabolic Cages: Essential for the separate and accurate collection of urine and feces, preventing cross-contamination and allowing for a complete mass-balance assessment.

-

Enzymatic Hydrolysis: This step is critical. Most 7-OH-AAF is excreted as conjugates. Treating samples with enzymes like β-glucuronidase and arylsulfatase cleaves the glucuronide and sulfate moieties, converting the metabolites back to 7-OH-AAF. Comparing the amount of 7-OH-AAF before and after hydrolysis allows for the quantification of the conjugated fraction.

-

LC-MS/MS: This is the gold standard for metabolite quantification due to its high sensitivity and specificity. It can distinguish between different hydroxylated isomers and accurately measure their concentrations even in complex biological matrices. [11][12]

Protocol: In Vitro Assay for 7-OH-AAF Glucuronidation and Sulfation

This protocol allows for the direct measurement of enzyme activity in liver subcellular fractions.

-

Preparation of Liver S9 Fraction:

-

Homogenize fresh liver tissue from the species of interest (e.g., rat) in ice-cold buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.

-

The resulting supernatant is the S9 fraction, which contains both microsomal (UGTs) and cytosolic (SULTs) enzymes.

-

Determine the total protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Incubation:

-

Prepare incubation tubes in triplicate for each condition. A master mix is recommended for consistency.

-

Glucuronidation Assay: To each tube, add liver S9 (e.g., 1 mg/mL protein), 7-OH-AAF (substrate, e.g., 10 µM), and buffer. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the cofactor UDPGA (e.g., 2 mM). Include a control with no UDPGA.

-

Sulfation Assay: To each tube, add liver S9, 7-OH-AAF, and buffer. Pre-incubate at 37°C. Initiate the reaction by adding the cofactor PAPS (e.g., 0.1 mM). Include a control with no PAPS.

-

Incubate reactions at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant directly by LC-MS/MS to quantify the formation of 7-OH-AAF-glucuronide and 7-OH-AAF-sulfate.

-

Self-Validation:

-

Controls: "No cofactor" controls are essential to ensure that metabolite formation is dependent on the enzymatic reaction. Heat-inactivated S9 fractions can also be used to confirm that the observed activity is enzymatic and not due to spontaneous degradation.

-

Linearity: The reaction rate must be linear with respect to time and protein concentration. This is verified in preliminary experiments to ensure the chosen conditions are appropriate for kinetic analysis.

Conclusion

The in vivo metabolism of this compound is a clear example of a detoxification pathway. Its formation via CYP-mediated ring-hydroxylation directs the parent procarcinogen, AAF, away from the N-hydroxylation activation route. Subsequently, 7-OH-AAF is efficiently conjugated by UGTs and SULTs, primarily in the liver, to form highly polar glucuronide and sulfate esters. These conjugates are readily excreted, completing the detoxification process. Understanding the interplay and efficiency of these Phase I and Phase II reactions is fundamental for predicting the metabolic fate and assessing the carcinogenic risk of aromatic amines. The methodologies described herein provide a robust framework for conducting such investigations, ensuring scientific integrity through validated and controlled experimental design.

References

-

Miller, J. A., Cramer, J. W., & Miller, E. C. (1960). The N- and ring-hydroxylation of 2-acetylaminofluorene during carcinogenesis in the rat. Cancer Research, 20(7), 950-962. [Link] [6][7][8]2. Thorgeirsson, S. S., & Nelson, W. L. (1976). Ring- and N-hydroxylation of 2-acetylaminofluorene by reconstituted mouse liver microsomal cytochrome P-450 enzyme system. Molecular Pharmacology, 12(4), 619-628. [Link] [1]3. Poirier, L. A., Miller, J. A., & Miller, E. C. (1965). The N- and Ring-Hydroxylation of 2-Acetylaminofluorene and the Failure To Detect N-Acetylation of 2-Aminofluorene in the Dog. Cancer Research, 25(4), 527-533. [Link] [13]4. Martin, C. N., Beland, F. A., Kennelly, J. C., & Coles, B. (2019). Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models. Mutagenesis, 34(5-6), 335-344. [Link] [4]5. Mulder, G. J., & Meerman, J. H. (1983). Sulfation and glucuronidation as competing pathways in the metabolism of hydroxamic acids: the role of N,O-sulfonation in chemical carcinogenesis of aromatic amines. Environmental Health Perspectives, 49, 27-32. [Link] [14]6. Astrom, A., & DePierre, J. W. (1982). 2-Acetylaminofluorene induces forms of cytochrome P-450 active in its own metabolism. Carcinogenesis, 3(6), 711-713. [Link] [10]7. Verna, L., Whysner, J., & Williams, G. M. (1996). 2-Acetylaminofluorene mechanistic data and risk assessment: DNA reactivity, enhanced cell proliferation and tumor initiation. Pharmacology & Therapeutics, 71(1-2), 83-105. [Link] [2]8. Astrom, A., & DePierre, J. W. (1985). Metabolism of 2-acetylaminofluorene by two 3-methylcholanthrene-inducible forms of rat liver cytochrome P-450. Carcinogenesis, 6(1), 113-120. [Link] [9]9. Guengerich, F. P. (2008). Contributions of Human Enzymes in Carcinogen Metabolism. Critical Reviews in Toxicology, 38(2), 101-121. [Link] [3]10. Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121-1132. [Link] [15]11. Al-Majdoub, Z. M., & Al Feteisi, H. (2022). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals, 15(3), 329. [Link] [16]12. Dong, D., et al. (2015). Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences. Journal of Agricultural and Food Chemistry, 63(19), 4846-4855. [Link] [17]13. Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. Presentation, XenoTech. [Link] [18]14. DeBaun, J. R., Miller, E. C., & Miller, J. A. (1970). N-hydroxy-2-acetylaminofluorene sulfotransferase: its probable role in carcinogenesis and in protein-(methion-S-yl) binding in rat liver. Cancer Research, 30(3), 577-595. [Link] [19][20]15. DeBaun, J. R., Smith, J. Y., Miller, E. C., & Miller, J. A. (1970). Reactivity in vivo of the carcinogen N-hydroxy-2-acetylaminofluorene: increase by sulfate ion. Science, 167(3915), 184-186. [Link] [21]16. Allali-Hassani, A., & Tukey, R. H. (2004). Glucuronidation and Sulfonation. Lecture Notes. [Link] [22]17. Meerman, J. H., Beland, F. A., & Mulder, G. J. (1981). Role of sulfation in the formation of DNA adducts from N-hydroxy-2-acetylaminofluorene in rat liver in vivo. Inhibition of N-acetylated aminofluorene adduct formation by pentachlorophenol. Carcinogenesis, 2(5), 413-416. [Link] [23]18. de Zwart, L. L., et al. (2008). Glucuronidation and sulfation of 7-hydroxycoumarin in liver matrices from human, dog, monkey, rat, and mouse. Drug Metabolism and Disposition, 36(11), 2346-2352. [Link] [11]19. ATSDR. (2004). Toxicological Profile for Strontium. Chapter 7: Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link] [12]20. Miller, E. C., Miller, J. A., & Hartmann, H. A. (1961). N-Hydroxy-2-acetylaminofluorene: A Metabolite of 2-acetylaminofluorene With Increased Carcinogenic Activity in the Rat. Cancer Research, 21, 815-824. [Link] [5]21. de Graaf, I. A., et al. (2002). UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. Current Drug Metabolism, 3(4), 355-373. [Link]

Sources

- 1. Ring- and N-Hydroxylation of 2-acetylaminofluorene by reconstituted mouse liver microsomal cytochrome P-450 enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Acetylaminofluorene mechanistic data and risk assessment: DNA reactivity, enhanced cell proliferation and tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contributions of Human Enzymes in Carcinogen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. N-Hydroxy-2-acetylaminofluorene: a metabolite of 2-acetylaminofluorene with increased carcinogenic activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] The N- and ringhydroxylation of 2-acetylaminofluorene during carcinogenesis in the rat. | Semantic Scholar [semanticscholar.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Metabolism of 2-acetylaminofluorene by two 3-methylcholanthrene-inducible forms of rat liver cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Acetylaminofluorene induces forms of cytochrome P-450 active in its own metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glucuronidation and sulfation of 7-hydroxycoumarin in liver matrices from human, dog, monkey, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Sulfation and glucuronidation as competing pathways in the metabolism of hydroxamic acids: the role of N,O-sulfonation in chemical carcinogenesis of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]

- 18. xenotech.com [xenotech.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. N-hydroxy-2-acetylaminofluorene sulfotransferase: its probable role in carcinogenesis and in protein-(methion-S-yl) binding in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Reactivity in vivo of the carcinogen N-hydroxy-2-acetylaminofluorene: increase by sulfate ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. courses.washington.edu [courses.washington.edu]

- 23. Role of sulfation in the formation of DNA adducts from N-hydroxy-2-acetylaminofluorene in rat liver in vivo. Inhibition of N-acetylated aminofluorene adduct formation by pentachlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Metabolic Activation and DNA Adduct Formation of 2-Acetylaminofluorene

Executive Summary

2-Acetylaminofluorene (AAF) is a prototypical aromatic amine carcinogen that has served as a cornerstone for research into chemical carcinogenesis for decades. Its genotoxicity is not intrinsic but is dependent upon metabolic activation to reactive electrophilic species that covalently bind to cellular macromolecules, most critically, DNA. The formation of AAF-DNA adducts is widely accepted as the initiating event in the cascade leading to mutation and tumorigenesis. This guide provides an in-depth technical overview of the metabolic pathways governing the fate of AAF, with a specific focus on clarifying the distinct roles of detoxification and bioactivation. While ring-hydroxylated metabolites such as 7-Hydroxy-2-acetylaminofluorene (7-OH-AAF) are major products of AAF metabolism, they primarily represent a detoxification route. The central pathway to genotoxicity proceeds through N-hydroxylation to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF), a proximate carcinogen that requires further enzymatic activation to generate the ultimate electrophiles that react with DNA. We will detail the enzymatic machinery involved, the chemistry of adduct formation, the structural consequences for DNA, and the gold-standard analytical methodologies for their detection and quantification.

The Metabolic Landscape of 2-Acetylaminofluorene (AAF)

The biological activity of AAF is dictated by a delicate balance between two competing metabolic routes: detoxification and bioactivation. The ultimate carcinogenic potential is determined by the relative rates of these pathways within a given tissue and species.

The Detoxification Pathway: The Role of Ring Hydroxylation

The primary route for AAF detoxification involves Phase I hydroxylation at various positions on the fluorene ring structure, catalyzed by Cytochrome P450 (CYP450) enzymes. This process increases the hydrophilicity of the compound, facilitating its subsequent conjugation and excretion. The most common products of this pathway are 7-hydroxy-AAF and 9-hydroxy-AAF.[1][2][3] These hydroxylated metabolites are then typically conjugated with glucuronic acid or sulfate in Phase II reactions, rendering them water-soluble and readily excretable.[4] Thus, the formation of 7-OH-AAF is a protective mechanism that diverts the parent compound away from the genotoxic pathway.

The Bioactivation Pathway: N-Hydroxylation as the Critical First Step

The essential initiating step for AAF's carcinogenic activity is the oxidation of the nitrogen atom of the acetylamino group, a reaction catalyzed predominantly by the CYP450 enzyme, CYP1A2.[5][6] This produces N-hydroxy-2-acetylaminofluorene (N-OH-AAF), the proximate carcinogenic metabolite.[5][7] Unlike ring-hydroxylation, N-hydroxylation primes the molecule for further activation into a potent DNA-reactive species.

Generation of the Ultimate Carcinogen: Phase II Esterification of N-OH-AAF

While N-OH-AAF is the key proximate carcinogen, it is a relatively weak electrophile. Its conversion to a highly reactive "ultimate carcinogen" requires a second metabolic step, typically esterification of the N-hydroxy group. This creates a good leaving group (sulfate or acetate), facilitating the formation of a highly electrophilic nitrenium ion that readily attacks nucleophilic sites in DNA.

The Sulfonation Pathway

In many tissues, particularly the liver of susceptible species like the male rat, the most significant activation pathway involves sulfonation.[8] Cytosolic sulfotransferase (SULT) enzymes catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to N-OH-AAF.[9] The resulting ester, N-sulfonyloxy-AAF, is extremely unstable and spontaneously heterolyzes to form the AAF nitrenium ion, which then reacts with DNA.[8][10] The level of SULT activity in a given tissue often correlates directly with its susceptibility to AAF-induced carcinogenesis.[8][11]

Acetylation and Deacetylation Pathways

Alternative activation pathways exist that are critically important in extrahepatic tissues or in species with low SULT activity.

-

N,O-Acetyltransfer: N-acetyltransferase (NAT) enzymes can catalyze an intramolecular transfer of the acetyl group from the nitrogen to the oxygen, forming N-acetoxy-2-aminofluorene. More commonly, an intermolecular transfer from another arylhydroxamic acid can occur.[12][13]

-

O-Acetylation: Acetyl-CoA dependent O-acetyltransferase can convert N-OH-AF (the deacetylated form of N-OH-AAF) into a reactive N-acetoxy ester.[14][15]

-

Deacetylation: N-OH-AAF can be deacetylated by microsomal amidohydrolases to form N-hydroxy-2-aminofluorene (N-OH-AF).[7][10] N-OH-AF can then be activated via O-sulfonation or O-acetylation, often leading to the formation of the deacetylated aminofluorene (AF) adduct on DNA.[14]

The Chemistry of AAF-DNA Adduct Formation

The electrophilic nitrenium ions generated from N-OH-AAF predominantly attack the nucleophilic centers of guanine bases within the DNA helix. This covalent binding results in the formation of bulky adducts that distort the DNA structure and interfere with normal cellular processes like replication and transcription.

Major AAF-DNA Adducts

Three primary DNA adducts have been identified following exposure to AAF. The relative abundance of each can vary significantly depending on the tissue, species, and specific activation pathway involved.[1][2][5][16]

-

N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF): This is a major adduct where the nitrogen of AAF is linked to the C8 position of guanine, retaining the acetyl group.[17]

-

N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF): This is the deacetylated adduct, also at the C8 position of guanine. It is often the most persistent adduct found in vivo and is formed from the activation of N-OH-AF.[18][19]

-

3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF): A less common adduct where the C3 position of the fluorene ring binds to the exocyclic N2 amino group of guanine.[1][16]

Structural and Conformational Consequences

The formation of these adducts causes significant local distortions in the DNA double helix. The bulky dG-C8-AAF adduct, for instance, forces the modified guanine base to rotate from its normal anti conformation around the glycosidic bond to a syn conformation. This pushes the fluorene moiety into the DNA helix, displacing the guanine and disrupting normal base pairing—a conformation known as "base displacement".[17][20] The dG-C8-AF adduct, being less bulky without the acetyl group, causes a lesser degree of distortion.[21] These structural perturbations are key signals for the cell's DNA repair machinery and are the underlying cause of the mutagenic events if left unrepaired.[22]

| Adduct Name | Abbreviation | Attachment Point on Guanine | Key Structural Feature |

| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene | dG-C8-AAF | C8 | Retains acetyl group; induces syn conformation and base displacement.[17][20] |

| N-(deoxyguanosin-8-yl)-2-aminofluorene | dG-C8-AF | C8 | Lacks acetyl group; less helix distortion than dG-C8-AAF.[21] |

| 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene | dG-N2-AAF | N² | Binds to exocyclic amino group; resides in the minor groove.[1][16] |

Analytical Methodologies for Adduct Detection

Quantifying the low levels of DNA adducts formed in vivo requires highly sensitive analytical techniques. The choice of method depends on the specific research question, balancing the need for ultimate sensitivity with the requirement for absolute structural confirmation.

The ³²P-Postlabeling Assay

For decades, the ³²P-postlabeling assay has been the benchmark for ultrasensitive detection of a wide range of DNA adducts, including those from AAF.[23][24] Its exquisite sensitivity allows for the detection of as few as 1 adduct in 10⁹–10¹⁰ normal nucleotides, making it ideal for studies involving low-dose environmental exposures or small biological samples.[25][26][27]

Principle: The method is based on the enzymatic digestion of DNA to 3'-monophosphate deoxynucleosides, followed by the T4 polynucleotide kinase (PNK) catalyzed transfer of a ³²P-labeled phosphate from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides.[23] The resulting radiolabeled adducts are then separated chromatographically and quantified by their radioactive decay.

Experimental Protocol: ³²P-Postlabeling with Nuclease P1 Enrichment

Causality Statement: The following protocol utilizes the nuclease P1 enrichment method. This step is critical for assays of aromatic amine adducts like dG-C8-AAF because nuclease P1 selectively dephosphorylates the more abundant normal (unmodified) 3'-mononucleotides, thus enriching the adducts and dramatically increasing the sensitivity of the assay.[28]

-

DNA Digestion:

-

To 5-10 µg of purified DNA in a microfuge tube, add 2.5 µL of 200 mM sodium succinate, 100 mM CaCl₂, pH 6.0.

-

Add a solution containing Micrococcal Nuclease (15 units) and Spleen Phosphodiesterase (1.5 units).

-

Incubate at 37°C for 3-4 hours to digest the DNA to deoxynucleoside 3'-monophosphates.

-

-

Adduct Enrichment (Nuclease P1 Method):

-

Add 2.5 µL of 500 mM sodium acetate, pH 5.0.

-

Add 1.5 µL of Nuclease P1 (5 µg).

-

Incubate at 37°C for 30-45 minutes. This step removes the 3'-phosphate from normal nucleotides.

-

-

³²P-Labeling:

-